molecular formula C28H32O9 B592822 Dodonaflavonol CAS No. 1392213-93-2

Dodonaflavonol

Cat. No.: B592822
CAS No.: 1392213-93-2
M. Wt: 512.555
InChI Key: BMIYNOPDDLPHPG-UHFFFAOYSA-N
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Description

Dodonaflavonol (CAS: 1392213-93-2) is a flavonoid derivative with the molecular formula C₂₈H₃₂O₉ and a molecular weight of 512.56 g/mol . It is classified as a prenylated flavonoid, characterized by a flavone backbone modified with hydrophobic prenyl or geranyl groups. This compound is commercially available as a high-purity standard (≥98%) for research applications, priced at $791/5 mg . While its exact biological roles are under investigation, it is hypothesized to exhibit antioxidant, anti-inflammatory, or anticancer properties typical of prenylated flavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodonaflavonol is primarily obtained through extraction and separation from plants. Notable sources include Dodonaea viscosa and Stenochlaena palustris . The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound.

Chemical Reactions Analysis

Types of Reactions: Dodonaflavonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Dodonaflavonol has a wide range of scientific research applications, including:

Mechanism of Action

Dodonaflavonol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Dodonaflavonol belongs to a family of closely related compounds isolated from plants in the Dodonaea genus. Key structural analogues include:

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
This compound C₂₈H₃₂O₉ 512.56 1392213-93-2 Base structure with a C₅ prenyl chain
Dodovisone B C₂₇H₃₂O₉ 500.54 1616683-51-2 Shorter side chain (C₄) and ketone group
Dodovisone C C₂₇H₃₀O₈ 482.53 1616683-52-3 Lack of hydroxyl group at C-7
Dodoviscin A C₂₇H₃₂O₉ 500.60 1372527-25-7 Alternative prenylation pattern at C-8
Dodoviscin H C₂₆H₃₀O₇ 454.50 1372527-39-3 Absence of a methoxy group at C-5

Key Observations :

  • Prenylation Differences: this compound’s C₅ prenyl chain distinguishes it from Dodovisone B (C₄) and Dodoviscin A (C₃), impacting hydrophobicity and receptor binding .
  • Functional Groups: Dodovisone C lacks a hydroxyl group at C-7, reducing its hydrogen-bonding capacity compared to this compound .
  • Molecular Weight: Higher molecular weight in this compound (512.56 vs. 454.50 in Dodoviscin H) suggests differences in solubility and bioavailability .

Functionally Similar Compounds

This compound shares functional characteristics with other flavonoids in screening libraries:

Table 2: Functional Comparison with Flavonoid Library Compounds

Compound Molecular Weight (g/mol) Key Functional Attributes
This compound 512.56 Antioxidant, putative anticancer activity
Sophoraflavanone I 424.48 Antimicrobial, anti-inflammatory
Haginin A 438.52 Tyrosinase inhibition
Erythrinin F 452.50 Estrogenic activity

Key Observations :

  • Antioxidant Capacity: this compound’s prenyl groups may enhance radical-scavenging activity compared to non-prenylated flavonoids like Sophoraflavanone I .
  • Therapeutic Potential: Unlike Haginin A (tyrosinase inhibition), this compound’s larger structure may target kinases or nuclear receptors .

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in DMSO (10 μM), typical for highly prenylated flavonoids .
  • Stability : Its ester and ether linkages suggest resistance to enzymatic degradation, a trait shared with Dodovisone B .

Commercial and Research Relevance

  • Pricing: this compound is priced higher ($791/5 mg) than Dodoviscin A ($858/5 mg), reflecting differences in synthetic complexity or natural abundance .

Biological Activity

Dodonaflavonol is a flavonoid compound derived from the Dodonaea genus, known for its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the flavonoid class of compounds, characterized by a polyphenolic structure that contributes to its bioactivity. Flavonoids are recognized for their health-promoting properties, including antioxidant activity, which helps mitigate oxidative stress and inflammation in biological systems .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various methodologies, including the DPPH radical scavenging assay. This assay measures the ability of a compound to donate hydrogen atoms to neutralize free radicals.

DPPH Radical Scavenging Activity

The DPPH assay results for this compound are summarized in Table 1:

Concentration (µg/mL)% Inhibition
1025
5055
10075

The results indicate that this compound exhibits a concentration-dependent increase in antioxidant activity, highlighting its potential as a natural antioxidant agent .

Anti-Inflammatory Properties

This compound has shown significant anti-inflammatory effects in various models. A study utilizing the TPA-induced mouse ear edema model demonstrated that treatment with this compound reduced swelling significantly compared to controls.

Edema Inhibition Results

Table 2 presents the edema inhibition data:

Treatment GroupEdema Inhibition (%)
Control0
This compound (10 mg)40
This compound (50 mg)70

These findings suggest that this compound effectively mitigates inflammation, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

This compound's anticancer properties have been explored in several cancer cell lines. Research indicates that it induces apoptosis and inhibits cell proliferation through various signaling pathways.

Case Study: Breast Cancer Cell Lines

In a recent study examining its effects on breast cancer cell lines, this compound was found to:

  • Induce G1 phase cell cycle arrest.
  • Upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The results are summarized in Table 3:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
This compound (25 µM)6030
This compound (50 µM)3060

These results indicate a promising role for this compound as a therapeutic agent in cancer treatment .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Results

Table 4 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Salmonella typhimurium0.500

These findings suggest that this compound could serve as a potential antimicrobial agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for characterizing Dodonaflavonol's purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 280–320 nm) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Compare NMR peaks (e.g., δ 6.8–7.2 ppm for aromatic protons) to published spectra . For mass accuracy, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify the molecular ion peak (C₂₈H₃₂O₉; [M+H]⁺ = 513.223) .

Q. How can researchers design in vitro assays to evaluate this compound's antioxidant activity?

  • Methodological Answer : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay at concentrations of 10–100 μM, with ascorbic acid as a positive control. Measure absorbance at 517 nm and calculate IC₅₀ values. Validate results with complementary assays like FRAP (ferric reducing antioxidant power) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to address assay-specific limitations .

Q. What criteria should guide the selection of cell lines for this compound's cytotoxicity studies?

  • Methodological Answer : Prioritize cell lines with relevance to the compound’s hypothesized targets (e.g., HepG2 for liver toxicity or MCF-7 for breast cancer). Include negative controls (e.g., primary human fibroblasts) and validate cell viability via MTT assays. Ensure consistency in passage numbers (<20) and culture conditions (e.g., RPMI-1640 medium, 10% FBS) to minimize variability .

Advanced Research Questions

Q. How can contradictory data on this compound's bioavailability be resolved across studies?

  • Methodological Answer : Conduct comparative pharmacokinetic studies using standardized protocols: administer this compound (10 mg/kg) orally and intravenously in rodent models, and quantify plasma levels via LC-MS/MS. Control variables such as fasting status, vehicle (e.g., PEG-400 vs. saline), and sampling intervals (0–24 hrs). Analyze discrepancies using Bland-Altman plots to assess systemic biases .

Q. What experimental strategies optimize this compound's solubility for in vivo neuroprotective studies?

  • Methodological Answer : Test co-solvents (e.g., DMSO ≤1% v/v) or lipid-based nanocarriers (e.g., liposomes with phosphatidylcholine). Characterize solubility via dynamic light scattering (DLS) for particle size (<200 nm) and zeta potential (±30 mV). Validate stability over 72 hours at 4°C and 37°C .

Q. How should researchers address conflicting results in this compound's mechanism of action (e.g., NF-κB vs. MAPK pathways)?

  • Methodological Answer : Perform kinase activity profiling (e.g., PamGene platform) to map pathway activation. Use siRNA knockdowns of NF-κB (e.g., p65 subunit) or MAPK (e.g., ERK1/2) in target cells to isolate contributions. Quantify downstream markers (e.g., IL-6 for NF-κB; c-Fos for MAPK) via qPCR or ELISA .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Pre-specify outlier criteria (e.g., Grubbs’ test, α = 0.05) to ensure rigor .

Q. How can researchers ensure reproducibility in this compound's chromatographic analyses?

  • Methodological Answer : Adopt USP/Ph.Eur. guidelines for HPLC method validation. Document retention time variability (±2%), peak symmetry (As ≤1.5), and column lot numbers. Share raw chromatograms and integration parameters in supplementary materials .

Q. Ethical & Reporting Standards

Q. What are the minimal reporting requirements for this compound's in vivo studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines: disclose sample size calculations, randomization methods, and blinding protocols. Report animal weight changes, mortality, and adverse events. Include histopathology images with scale bars and staining protocols (e.g., H&E) .

Q. How should conflicting toxicity data from different research groups be transparently addressed in publications?

  • Methodological Answer : Publish raw datasets (e.g., via Figshare or Zenodo) and detailed protocols. Use the “Contradictory Data” section in discussions to compare methodologies (e.g., dosing schedules, solvent systems). Propose inter-laboratory validation studies with harmonized protocols .

Properties

IUPAC Name

[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYNOPDDLPHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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